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molecular formula C14H12ClNO3 B8250958 Methyl 2-(benzyloxy)-6-chloroisonicotinate

Methyl 2-(benzyloxy)-6-chloroisonicotinate

Cat. No. B8250958
M. Wt: 277.70 g/mol
InChI Key: HQQHLUAKUORIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Add sodium hydride (1.15 g, 28.75 mmol 60% in mineral oil) to a suspension of 2,6-dichloroisonicotinic acid (2 g, 10.42 mmol) at 0° C. in DMF (40 mL). Warm to room temperature and stir for 10 min. Add benzyl alcohol (1.35 mL, 13.045 mmol) dropwise and heat to 80° C. for 1 h. Cool to room temperature, add diiodomethane (2 mL) and stir for 30 min. Pour into saturated aqueous sodium chloride and partition between ethyl acetate and water. Dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with 5:95 ethyl acetate:hexanes) to give the title compound as a colorless oil (2.3 g, 79%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([Cl:13])[N:12]=1)[C:7]([OH:9])=[O:8].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.I[CH2:23]I.[Cl-].[Na+]>CN(C=O)C>[CH3:23][O:9][C:7](=[O:8])[C:6]1[CH:10]=[C:11]([Cl:13])[N:12]=[C:4]([O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:5]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
ICI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 5:95 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=CC(=NC(=C1)Cl)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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